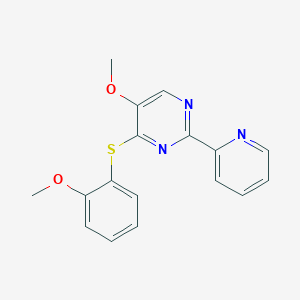
5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine, also known as MPTP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. MPTP is a pyrimidine derivative that has been synthesized through various methods. The compound has been found to have a wide range of biological activities, making it a promising candidate for further research.
科学的研究の応用
Antiviral Activity
A study by Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups. These compounds were then used to create derivatives with potential antiviral activity. While some showed poor inhibitory activity against DNA viruses, several 5-substituted 2,4-diaminopyrimidine derivatives notably inhibited retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Biological Activity
Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, along with ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives. These compounds were created using conventional and heterogeneous conditions, achieving excellent yields. Their study underlines the broad spectrum of biological activities possessed by heterocyclic systems with a pyrimidine nucleus, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Cytotoxic Properties
Stolarczyk et al. (2021) conducted a study on 5-hydroxymethylpyrimidines that vary at the 4-position. Their biological investigations estimated cytotoxic properties against normal and cancer cell lines, discovering that derivatives with an aliphatic amino group at the 4-position are generally less toxic to normal cells than those with a benzylsulfanyl group. This research provides valuable insights into the development of compounds with potential anticancer properties (Stolarczyk et al., 2021).
Antiulcer Activity
Madala (2017) synthesized a benzimidazole derivative by coupling 1-methyl-2-mercapto5-nitro-1H-benzimidazole with a pyridine derivative. This compound was then tested for its antiulcer activity, demonstrating the potential for new treatments based on pyrimidine derivatives (Madala, 2017).
特性
IUPAC Name |
5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-21-13-8-3-4-9-15(13)23-17-14(22-2)11-19-16(20-17)12-7-5-6-10-18-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULBLZKSANQWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

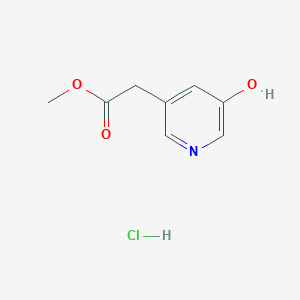

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)


![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

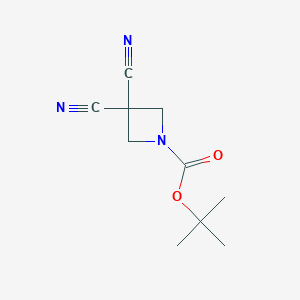
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)
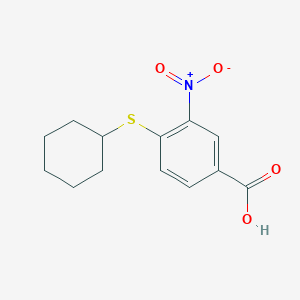

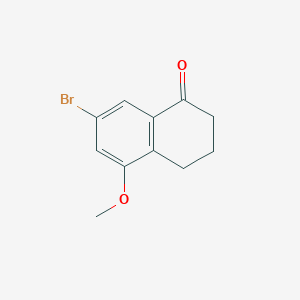
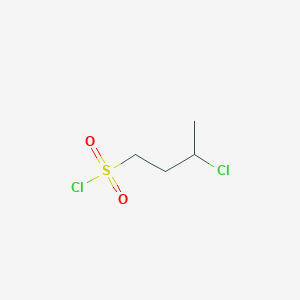
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)